

FT-IR spectrum analysis of 1-(4-Bromo-3-nitrophenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-Bromo-3-nitrophenyl)ethanone

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An In-depth Technical Guide to the FT-IR Spectrum Analysis of 1-(4-Bromo-3-nitrophenyl)ethanone

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **1-(4-Bromo-3-nitrophenyl)ethanone**. It is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for molecular characterization and quality control. This document moves beyond a simple recitation of peak assignments to explain the underlying principles and experimental considerations, ensuring a robust understanding of the spectral data.

Introduction: The Molecular Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for identifying and characterizing molecular structures.^{[1][2]} The method works by measuring the absorption of infrared light by a molecule, which induces vibrations in its chemical bonds, such as stretching and bending.^{[1][3]} Each type of bond within a functional group vibrates at a characteristic frequency, and when plotted, these absorptions create a unique spectral "fingerprint" that provides both qualitative and quantitative information about the sample.^[4]

For a molecule like **1-(4-Bromo-3-nitrophenyl)ethanone** ($C_8H_6BrNO_3$), FT-IR analysis is critical for confirming the presence of its key functional groups: an aromatic ketone, a nitro

group, and a carbon-bromine bond on a substituted benzene ring. This guide will deconstruct its spectrum to provide a definitive structural confirmation.

Structural and Theoretical Vibrational Analysis

Before interpreting the spectrum, it is essential to analyze the molecule's structure to predict the expected vibrational modes. **1-(4-Bromo-3-nitrophenyl)ethanone** is a multi-functionalized aromatic compound. Its structure, confirmed by its IUPAC name and CAS registry number (18640-58-9), dictates the specific IR absorptions we expect to observe.[\[5\]](#)[\[6\]](#)

Key Functional Groups and Expected Vibrations:

- **Aromatic Ketone (C=O):** The carbonyl group is a strong dipole and consistently produces one of the most intense absorption bands in an IR spectrum.[\[7\]](#) While a standard aliphatic ketone absorbs around 1715 cm^{-1} , conjugation with the phenyl ring is expected to delocalize the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency to the $1685\text{-}1666\text{ cm}^{-1}$ range.[\[8\]](#)
- **Nitro Group (-NO₂):** The nitro group features two powerful N-O stretching vibrations due to the significant dipole moment. For aromatic nitro compounds, these manifest as two distinct, strong bands: an asymmetric stretch between $1550\text{-}1475\text{ cm}^{-1}$ and a symmetric stretch between $1360\text{-}1290\text{ cm}^{-1}$.[\[9\]](#)[\[10\]](#) The presence of this pair of intense peaks is a highly reliable indicator of a nitro group.[\[11\]](#)
- **Aromatic Ring (C=C and C-H):** The benzene ring will produce several characteristic absorptions. Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm^{-1} (typically $3130\text{-}3030\text{ cm}^{-1}$).[\[12\]](#) In-plane C=C stretching vibrations cause a series of bands of variable intensity in the $1615\text{-}1450\text{ cm}^{-1}$ region.[\[12\]](#)
- **Substitution Pattern (C-H Bending):** The 1,2,4-trisubstituted pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region, which can help confirm the isomer.
- **Methyl Group (-CH₃):** The methyl group of the ethanone moiety will exhibit aliphatic C-H stretching vibrations just below 3000 cm^{-1} .

- Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected at a low frequency, typically in the 680-515 cm^{-1} range, within the complex fingerprint region of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A trustworthy spectrum is the foundation of accurate analysis. The following protocol outlines a standard method for acquiring the FT-IR spectrum of a solid sample like **1-(4-Bromo-3-nitrophenyl)ethanone**.

Workflow for FT-IR Data Acquisition



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Caption: Workflow from sample preparation to final spectrum generation.

Step-by-Step Methodology (KBr Pellet Technique)

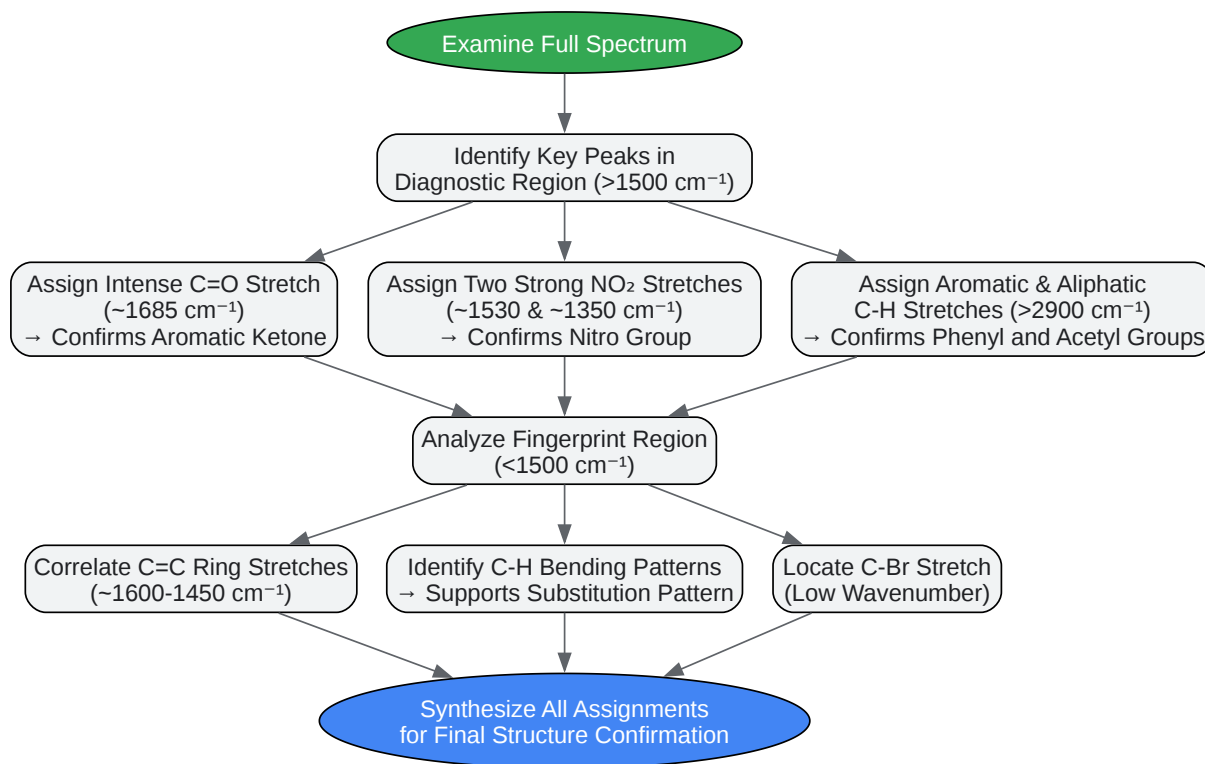
- Sample Preparation:
 - Gently grind a small amount (1-2 mg) of **1-(4-Bromo-3-nitrophenyl)ethanone** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The KBr must be free of moisture to avoid a broad O-H absorption band around 3400 cm^{-1} .
 - The goal is to create a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder mixture to a pellet press die.

- Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet. A clear pellet indicates good sample dispersion and minimizes light scattering.
- Background Collection:
 - Ensure the sample compartment of the FT-IR spectrometer is empty.
 - Run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place the KBr pellet into the sample holder in the spectrometer's beam path.
 - Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument's software performs a Fourier Transform on the resulting interferogram to produce the final IR spectrum (Absorbance vs. Wavenumber).[\[3\]](#)

Detailed FT-IR Spectrum Interpretation

The logical process of interpreting the spectrum involves identifying the most prominent peaks and assigning them to the predicted functional groups, using the fingerprint region to support the overall structural assignment.

Logical Flow of Spectral Interpretation



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Caption: Logical process for the systematic interpretation of the FT-IR spectrum.

Peak Assignment Summary

The following table summarizes the expected and typically observed vibrational frequencies for **1-(4-Bromo-3-nitrophenyl)ethanone**.

Vibrational Mode	Functional Group	Expected Frequency Range (cm ⁻¹)	Typical Observed Peak (cm ⁻¹)	Intensity
C-H Stretch	Aromatic (Phenyl Ring)	3130 - 3030[12]	~3100	Weak to Medium
C-H Stretch	Aliphatic (Methyl Group)	< 3000	~2950	Weak
C=O Stretch	Aromatic Ketone	1685 - 1666[8]	~1690	Strong, Sharp
C=C Stretch	Aromatic (Phenyl Ring)	1615 - 1450[12]	~1600, ~1470	Medium to Weak
N-O Asymmetric Stretch	Aromatic Nitro	1550 - 1475[9] [10]	~1530	Very Strong
N-O Symmetric Stretch	Aromatic Nitro	1360 - 1290[9] [10]	~1350	Very Strong
C-H Out-of-Plane Bend	Aromatic (Trisubstituted)	900 - 650[12]	Multiple Bands	Medium to Strong
C-Br Stretch	Bromoarene	680 - 515	~650	Medium to Strong

Analysis by Spectral Region

- 3200-2800 cm⁻¹ (C-H Stretching Region):
 - Weak to medium peaks observed above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.
 - Weaker absorptions just below 3000 cm⁻¹ are attributable to the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group.
- 1700-1500 cm⁻¹ (Carbonyl and Nitro Region):
 - C=O Stretch: The most prominent peak in this region is the sharp, strong absorption around 1690 cm⁻¹. Its position, shifted down from the typical 1715 cm⁻¹ of an aliphatic

ketone, is definitive proof of a carbonyl group conjugated with an aromatic system.[8][13]

- NO₂ Asymmetric Stretch: A very strong and unmistakable band appears around 1530 cm⁻¹. This is the characteristic asymmetric stretching vibration of the aromatic nitro group. [9][11] Its high intensity is due to the large change in dipole moment during the vibration. [11]
- C=C Stretch: A weaker peak around 1600 cm⁻¹ is attributable to the C=C stretching of the aromatic ring.
- 1500-1000 cm⁻¹ (Fingerprint and Nitro Region):
 - NO₂ Symmetric Stretch: The second "smoking gun" for the nitro group is an exceptionally strong band found around 1350 cm⁻¹. This corresponds to the symmetric N-O stretch.[10] [14] The presence of two very strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ is a classic signature for an aromatic nitro compound.[11]
 - C-C-C Stretch: Aromatic ketones also exhibit a C-C-C stretch involving the carbonyl carbon and the two adjacent carbons. This typically appears as an intense peak between 1300 and 1230 cm⁻¹. [13]
- Below 1000 cm⁻¹ (Fingerprint Region):
 - This region contains complex overlapping signals from C-H out-of-plane bending, C-Br stretching, and other skeletal vibrations.
 - Strong absorptions in the 900-700 cm⁻¹ range are related to the C-H out-of-plane ("wagging") vibrations, which are sensitive to the substitution pattern on the aromatic ring.
 - The C-Br stretch is expected in the lower part of this region, often around 650 cm⁻¹, but can be difficult to assign definitively without comparative analysis.

Conclusion

The FT-IR spectrum of **1-(4-Bromo-3-nitrophenyl)ethanone** provides a wealth of structural information that confirms its identity with high confidence. The key diagnostic absorptions—the conjugated carbonyl stretch (~1690 cm⁻¹), the strong pair of asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) nitro group stretches, and the aromatic C-H stretches (>3000 cm⁻¹)—

correlate perfectly with the proposed structure. The complex absorptions in the fingerprint region further support the assignment of a substituted aromatic system. This systematic approach, combining theoretical prediction with meticulous experimental practice and logical interpretation, exemplifies the power of FT-IR spectroscopy in modern chemical analysis.

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